molecular formula C10H9ClF3N B13683369 Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- CAS No. 65158-40-9

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro-

Cat. No.: B13683369
CAS No.: 65158-40-9
M. Wt: 235.63 g/mol
InChI Key: LHNZFDZUKYUEPW-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H12ClN It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Biological Activity

Ethanimidoyl chloride, specifically N-(2,6-dimethylphenyl)-2,2,2-trifluoro-, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on synthesis, characterization, and various biological assays.

Chemical Structure and Properties

Ethanimidoyl chloride has the chemical formula C2H4ClNC_2H_4ClN and is characterized by the presence of a trifluoromethyl group and a dimethylphenyl moiety. These structural features suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to Ethanimidoyl chloride. For instance, various metal complexes involving similar ligands have shown promising results against cancer cell lines. A study reported that certain Ru(III) Schiff base complexes exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 3.57 to 9.06 μM . While specific data on Ethanimidoyl chloride's direct anticancer activity is limited, its structural analogs suggest potential efficacy.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of compounds synthesized from similar precursors has been assessed using DPPH and ABTS assays. For example, one study ranked the scavenging ability of various complexes, indicating that modifications in structure can enhance antioxidant capacity . This suggests that Ethanimidoyl chloride may possess similar properties warranting further investigation.

Antimicrobial Activity

The antimicrobial potential of Ethanimidoyl chloride derivatives has also been explored. Metal complexes formed with ligands containing ethanimidoyl groups showed enhanced antibacterial activity against both gram-positive and gram-negative bacteria compared to their parent ligands. A study highlighted that these complexes exhibited higher inhibitory effects due to improved solubility from the chelation process .

The mechanisms underlying the biological activities of compounds related to Ethanimidoyl chloride include:

  • Cytotoxic Mechanisms : Inhibition of cell proliferation through apoptosis induction in cancer cells.
  • Antioxidant Mechanisms : Scavenging free radicals and reducing oxidative stress by modulating enzymatic activities.
  • Antimicrobial Mechanisms : Disruption of bacterial cell membranes or interference with metabolic processes.

Study 1: Synthesis and Characterization

A comprehensive study involved synthesizing various hydrazoneoxime ligands incorporating ethanimidoyl structures. The resulting compounds were characterized using spectroscopic methods (NMR, FT-IR) and evaluated for their biological potency against selected pathogens .

Study 2: Anticancer Evaluation

In another case study, a series of metal complexes derived from similar ligands were tested for their anticancer activity. The results indicated that modifications in ligand structure significantly influenced the cytotoxicity profiles against different cancer cell lines .

Table 1: Summary of Biological Activities of Ethanimidoyl Chloride Derivatives

Compound TypeActivity TypeIC50/Zone of InhibitionReference
Ru(III) ComplexesAnticancer3.57 - 9.06 μM
Metal ComplexesAntimicrobialVaries (high inhibition)
Hydrazoneoxime LigandsAntioxidantSignificant scavenging

Properties

CAS No.

65158-40-9

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-6-4-3-5-7(2)8(6)15-9(11)10(12,13)14/h3-5H,1-2H3

InChI Key

LHNZFDZUKYUEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C(F)(F)F)Cl

Origin of Product

United States

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